molecular formula C9H10N2OS B12310832 7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B12310832
M. Wt: 194.26 g/mol
InChI Key: JIYYSUFZJCBBCE-UHFFFAOYSA-N
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Description

7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound containing a seven-membered ring with nitrogen and sulfur atoms. This compound is part of the thiazepine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol. This reaction proceeds through an intramolecular recyclization in the presence of potassium carbonate, yielding the desired product in approximately 80% yield .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions and one-pot synthesis techniques. These methods are advantageous due to their efficiency, high yields, and the ability to produce complex molecules in a single step .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Azepines: Seven-membered heterocycles containing nitrogen.

    Benzodiazepines: Contain a fused benzene and diazepine ring.

    Oxazepines: Contain oxygen and nitrogen in the seven-membered ring.

    Dithiazepines: Contain two sulfur atoms in the ring.

Uniqueness

7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific combination of nitrogen and sulfur atoms in the seven-membered ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

7-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C9H10N2OS/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4,10H2,(H,11,12)

InChI Key

JIYYSUFZJCBBCE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=C(C=C2)N)NC1=O

Origin of Product

United States

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